

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone crystal structure analysis

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Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

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An In-Depth Technical Guide to the Crystal Structure of **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone**

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone**, a compound of interest in medicinal chemistry and a component of the traditional Chinese medicine Moutan Cortex.[1] The document details the experimental procedures for crystal structure determination, presents crystallographic data in a structured format, and visualizes the experimental workflow and molecular conformation. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone ($C_9H_9BrO_3$) is a significant organic compound, recognized as a primary constituent of Moutan Cortex and valued for its applications in domestic chemistry.[1] Understanding its three-dimensional structure is crucial for elucidating its chemical properties and potential biological activities. This guide focuses on the single-crystal X-ray diffraction analysis which reveals its molecular geometry, intermolecular interactions, and crystal packing.

The analysis confirms that the molecule's conformation is stabilized by a significant intramolecular O—H⋯O hydrogen bond.[1][2][3] The crystal structure is further consolidated by π — π stacking interactions between the benzene rings of adjacent molecules.[1][2][3]

Experimental Protocols

Synthesis and Crystallization

The compound for this analysis was isolated from the Chinese medicine Moutan Cortex.[1] Alternatively, synthetic routes are available, with one common method involving the bromination of 2-hydroxyl-4-methoxyacetophenone (Paeonol) in a suitable solvent like chloroform.

Single crystals suitable for X-ray diffraction were obtained through slow evaporation from an appropriate solvent.

Data Collection and Structure Refinement

The determination of the crystal structure was performed using a single-crystal X-ray diffraction technique.

- **Data Collection:** A Bruker SMART CCD area-detector diffractometer was used for data collection.[1][2] The data were collected at a temperature of 296 K using Molybdenum $\text{K}\alpha$ ($\text{Mo K}\alpha$) radiation.[1][2]
- **Data Correction:** A multi-scan absorption correction was applied to the collected data using the SADABS program.[1][2]
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods and refined on F^2 by a full-matrix least-squares technique.[1] Hydrogen atoms were positioned geometrically and treated as riding atoms, with C—H distances set at 0.93–0.96 Å and O—H at 0.82 Å.[1]

The overall workflow for the crystal structure determination is illustrated in the diagram below.

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